6-Chloro-N-isopropyl-2-pyridinamine
Overview
Description
6-Chloro-N-isopropyl-2-pyridinamine is a chemical compound with the molecular formula C8H11ClN2 . It is also known as 2-Amino-6-chloropyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass of the molecule is 170.639 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a solid form and a melting point of 69-73 °C .
Scientific Research Applications
Activation and Reduction with Osmium-Hexahydride
The hexahydride complex OsH6(PiPr3)2 reacts with 2-vinylpyridine to give the trihydride derivative, demonstrating selective deuteration at the β- and γ-positions of the pyridine ring. This complex also catalyzes the hydrogenation of 2-vinylpyridine to 2-ethylpyridine under certain conditions, showcasing its potential in organic transformations and synthesis processes (Barrio, Esteruelas, & Oñate, 2004).
Influence of Substituents on Aluminum Complexes
A study on N-(Alkyl or TMS)-2-pyridinamine ethyl aluminum complexes reveals the effect of substituents on structure, volatility, and fluorescence. The research found that certain substituents can influence the agglomeration, volatility, and fluorescence spectrum of these complexes, indicating their potential applications in materials science and as fluorescence markers (Liu, Yang, Ding, & Xia, 2020).
Preparation of Chlorinated Pyridines
Research on the preparation of 2-Chloro-6-(trichloromethyl)pyridine through the chlorination of 2-methylpyridine hydrochloride under specific conditions highlights a method for producing key intermediates in organic synthesis, potentially useful for the development of new chemicals and pharmaceuticals (Xiao-shan, 2009).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine showcase its potential biological applications. The study includes structural and spectroscopic analysis, providing insights into its interaction with biomolecules and possible use in medical research (Evecen, Kara, İdil, & Tanak, 2017).
Catalytic and Antiproliferative Activities
Copper(ii) complexes with pyridine derivatives were studied for their catalytic activity in the oxidation of alkanes and alcohols, as well as for their antiproliferative activity against human carcinoma cells. This research suggests the potential of such complexes in catalysis and as therapeutic agents in cancer treatment (Choroba et al., 2019).
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Many pyrimidines exhibit their effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect several pathways, including those involving prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Pharmacokinetics
Its molecular weight of 17064 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Many pyrimidines are known to exhibit anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-N-isopropyl-2-pyridinamine. For instance, it is a solid compound that is stable at room temperature and is soluble in alcohol, ether, and most organic solvents . These properties can affect how it is stored, administered, and absorbed in the body.
Biochemical Analysis
Biochemical Properties
6-Chloro-N-isopropyl-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a catalyst in certain reactions and can form complexes with metal ions . The nature of these interactions often involves the formation of hydrogen bonds and coordination bonds, which can alter the activity of the enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases, which are crucial for cell signaling . This inhibition can result in downstream effects on gene expression and cellular function. Additionally, the compound can induce changes in the conformation of proteins, affecting their activity and interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability . These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including damage to tissues and organs . These findings highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects . The distribution pattern is essential for understanding the compound’s overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . These localization patterns are critical for elucidating the compound’s mechanism of action and its potential therapeutic targets.
Properties
IUPAC Name |
6-chloro-N-propan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)10-8-5-3-4-7(9)11-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLUWILNJVZECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272971 | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-36-5 | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(1-methylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801272971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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